molecular formula C18H17ClN4O6 B12676762 N-(4-Chloro-2-methoxyphenyl)-2-((2-methoxy-4-nitrophenyl)azo)-3-oxobutyramide CAS No. 94109-26-9

N-(4-Chloro-2-methoxyphenyl)-2-((2-methoxy-4-nitrophenyl)azo)-3-oxobutyramide

Cat. No.: B12676762
CAS No.: 94109-26-9
M. Wt: 420.8 g/mol
InChI Key: MHMHZXRIMSWENT-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-methoxyphenyl)-2-((2-methoxy-4-nitrophenyl)azo)-3-oxobutyramide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-methoxyphenyl)-2-((2-methoxy-4-nitrophenyl)azo)-3-oxobutyramide typically involves a multi-step process:

    Diazotization: The starting material, 4-chloro-2-methoxyaniline, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2-methoxy-4-nitroaniline in an alkaline medium to form the azo compound.

    Acylation: The resulting azo compound is acylated with acetoacetic acid or its derivatives under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, solvents, and reaction conditions to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-methoxyphenyl)-2-((2-methoxy-4-nitrophenyl)azo)-3-oxobutyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties and reactivity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, catalytic hydrogenation.

    Substitution Reagents: Sodium hydroxide, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro and carbonyl derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

N-(4-Chloro-2-methoxyphenyl)-2-((2-methoxy-4-nitrophenyl)azo)-3-oxobutyramide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-methoxyphenyl)-2-((2-methoxy-4-nitrophenyl)azo)-3-oxobutyramide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chloro-2-methoxyphenyl)-2-((2-methoxyphenyl)azo)-3-oxobutyramide: Lacks the nitro group, resulting in different reactivity and applications.

    N-(4-Chloro-2-methoxyphenyl)-2-((2-nitrophenyl)azo)-3-oxobutyramide:

Uniqueness

N-(4-Chloro-2-methoxyphenyl)-2-((2-methoxy-4-nitrophenyl)azo)-3-oxobutyramide is unique due to the presence of both methoxy and nitro groups, which confer distinct reactivity and potential applications. This combination of functional groups allows for a wide range of chemical transformations and biological activities, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

94109-26-9

Molecular Formula

C18H17ClN4O6

Molecular Weight

420.8 g/mol

IUPAC Name

N-(4-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)diazenyl]-3-oxobutanamide

InChI

InChI=1S/C18H17ClN4O6/c1-10(24)17(18(25)20-13-6-4-11(19)8-15(13)28-2)22-21-14-7-5-12(23(26)27)9-16(14)29-3/h4-9,17H,1-3H3,(H,20,25)

InChI Key

MHMHZXRIMSWENT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=C(C=C(C=C1)Cl)OC)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

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